N-Boc-3-(4-cyanophenyl)oxaziridine N-Boc-3-(4-cyanophenyl)oxaziridine
Brand Name: Vulcanchem
CAS No.: 150884-56-3
VCID: VC20894248
InChI: InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol

N-Boc-3-(4-cyanophenyl)oxaziridine

CAS No.: 150884-56-3

Cat. No.: VC20894248

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-3-(4-cyanophenyl)oxaziridine - 150884-56-3

Specification

CAS No. 150884-56-3
Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate
Standard InChI InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3
Standard InChI Key ACXPNVRTMHEHMQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N

Introduction

PropertyValueReference
CAS Number150884-56-3
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
AppearanceWhite to light beige crystalline powder
Melting Point57-63°C
Boiling Point389.26°C (estimate)
Density1.1855 g/cm³ (estimate)
Refractive Index1.6450 (estimate)
pKa-5.46±0.40 (Predicted)

Synthesis and Preparation

Synthetic Route

The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine follows a well-established procedure first reported by Vidal et al. in 1993 . The preparation involves a two-step process beginning with an aza-Wittig reaction followed by oxidation. Initially, N-Boc-triphenyliminophosphorane (6) reacts with 4-cyanobenzaldehyde to form an imine intermediate (5b) . This intermediate then undergoes oxidation using Oxone (potassium peroxymonosulfate) to yield the final oxaziridine product . The synthetic pathway is advantageous because it proceeds under relatively mild conditions and produces a stable, isolable crystalline product with high purity (typically ≥98%) .

Reaction Mechanism

The mechanism for the formation of N-Boc-3-(4-cyanophenyl)oxaziridine involves the nucleophilic attack of the N-Boc-triphenyliminophosphorane on the carbonyl carbon of 4-cyanobenzaldehyde. This generates an imine intermediate with the N-Boc group attached to the nitrogen atom. In the subsequent oxidation step, Oxone transfers an oxygen atom to the carbon-nitrogen double bond of the imine, creating the strained three-membered oxaziridine ring . The electron-withdrawing cyano group on the phenyl ring enhances the electrophilicity of the imine carbon, facilitating the oxidation process and contributing to the compound's reactivity in subsequent applications.

Table 2: Synthetic Pathway Components for N-Boc-3-(4-cyanophenyl)oxaziridine

Reactant/IntermediateRole in SynthesisProduct Formation
N-Boc-triphenyliminophosphoraneNitrogen source with Boc protectionForms imine intermediate
4-CyanobenzaldehydeProvides aromatic backbone with cyano groupReacts in aza-Wittig reaction
Imine intermediate (5b)Contains C=N bond for oxidationPrecursor to oxaziridine ring
Oxone (potassium peroxymonosulfate)Oxidizing agentForms three-membered oxaziridine ring

Applications in Organic Chemistry

Electrophilic Amination Reactions

N-Boc-3-(4-cyanophenyl)oxaziridine serves as a powerful reagent for electrophilic amination reactions, a critical process in organic synthesis that introduces nitrogen functionalities into various molecules . The compound's unique structure, containing a strained oxaziridine ring, makes it particularly effective for transferring the N-Boc group to nucleophilic centers. This capability allows chemists to install protected amino groups under mild conditions, avoiding harsh reagents that might degrade sensitive functional groups elsewhere in target molecules . The electrophilic nature of the nitrogen in the oxaziridine ring enables selective reactions with both nitrogen and carbon nucleophiles, providing access to diverse nitrogen-containing compounds essential in pharmaceutical and material science applications .

N-Boc Group Transfer

One of the most significant applications of N-Boc-3-(4-cyanophenyl)oxaziridine is its ability to transfer the tert-butoxycarbonyl (Boc) protecting group to primary and secondary amines. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, as it can be selectively removed under acidic conditions without affecting other functional groups . N-Boc-3-(4-cyanophenyl)oxaziridine provides a milder alternative to traditional Boc-protection methods, which often require harsh reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of strong bases . The reaction proceeds through the nucleophilic attack of the amine on the oxaziridine nitrogen, followed by ring opening and rearrangement to deliver the Boc-protected amine product.

Applications in Peptide Chemistry

N-Boc-3-(4-cyanophenyl)oxaziridine has found valuable applications in peptide chemistry, particularly in the synthesis of hydrazinopeptides and lipopeptides . In solid-phase peptide synthesis, this reagent enables N-electrophilic amination to introduce hydrazino functionalities into peptide chains . These hydrazinopeptides can subsequently react with peptide aldehydes to form hydrazone linkages, facilitating the creation of larger lipopeptide structures . A notable example is the formation of hydrazone bonds plus unexpected 1,3,4-oxadiazolidinopeptides containing two peptide aldehyde units, as reported in the research by Wiley Online Library . This methodology significantly expands the toolkit available for constructing complex peptide architectures and modified proteins with enhanced properties or functions .

Table 3: Reaction Applications of N-Boc-3-(4-cyanophenyl)oxaziridine

ApplicationSubstrate TypeProductAdvantage
Electrophilic AminationN-nucleophiles (amines)N′-Boc-hydrazinesMild conditions, selective
Electrophilic AminationC-nucleophiles (enolates)N-Boc-amino derivativesIntroduces protected amino group
Peptide ModificationSolid-phase peptidesHydrazinopeptidesEnables hydrazone chemical ligation
Lipopeptide SynthesisPeptide aldehydesHydrazone-linked lipopeptidesAllows synthesis of large peptide structures
ParameterRecommendationPurpose
Storage TemperatureBelow -20°C (freezer)Prevents decomposition
AtmosphereInert (nitrogen or argon)Prevents oxidation
Light ExposureKeep in dark placePrevents photodegradation
Handling PrecautionsStandard laboratory safety equipmentAddresses potential toxicity (UN 3439, ADR 6.1, III)
Reaction ConditionsAnhydrousPrevents unwanted side reactions

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